molecular formula C14H19NO2 B066885 N-Benzyl-D-proline ethyl ester CAS No. 172478-10-3

N-Benzyl-D-proline ethyl ester

Cat. No. B066885
CAS RN: 172478-10-3
M. Wt: 233.31 g/mol
InChI Key: FLASAKCDOWUBQX-CYBMUJFWSA-N
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Description

Synthesis Analysis

The synthesis of N-Benzyl-D-proline ethyl ester derivatives can be achieved through various methods. For instance, the stereoselective synthesis of 3-hydroxyproline benzyl esters from alpha-alkyl and alpha-alkoxy N-protected aminoaldehydes with benzyl diazoacetate results in prolines as a single diastereomer with distinct configurations, showcasing the flexibility in synthesizing specific ester derivatives (Angle & Belanger, 2004).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been a subject of research, highlighting the importance of stereochemistry in their synthesis. X-ray crystallography and specific optical rotation measurements have established the structures of compounds like N-Benzoylthiocarbamoyl amino acid ethyl esters, revealing insights into their chelation properties with transition metal ions and configurational isomerism (Lessmann, Beyer, Richter, & Meusinger, 1998).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, demonstrating its reactivity and functional versatility. Gas-phase fragmentation of the protonated benzyl ester of proline has been studied, showing fragmentation reactions via electrophilic substitution and hydride transfer, which are influenced by the nature of substituents on the benzyl ester (Li, Zhang, Zhang, & Jiang, 2013).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystal structure, are critical for their application in synthesis and pharmaceutical formulations. The crystal structures of N-(benzyloxycarbonyl)prolylleucine ethyl ester and N-(t-butoxycarbonyl)prolylleucine benzyl ester have been determined, offering insights into their extended conformation and stability (Sugino, Tanaka, & Ashida, 1978).

Chemical Properties Analysis

The chemical properties of this compound, including reactivity with various chemical agents and stability under different conditions, have been extensively explored. The CuI/L-proline-catalyzed coupling reactions of aryl halides with activated methylene compounds, for instance, demonstrate the compound's utility in organic synthesis, providing a pathway to 2-aryl-1,3-dicarbonyl compounds (Xie, Cai, & Ma, 2005).

Scientific Research Applications

Semisynthetic Resorbable Materials from Hyaluronan Esterification

Research has developed modified natural polymers, including hyaluronan derivatives obtained by chemical modification, such as partial or total esterification. These materials, including ethyl and benzyl hyaluronan esters, show promise for clinical applications due to their biocompatibility and degradable nature, suggesting a potential context for the use of N-Benzyl-D-proline ethyl ester in similar biomedical applications (Campoccia et al., 1998).

Roles of Organic Osmolytes in Plant Stress Resistance

Glycine betaine and proline are major organic osmolytes that help in osmotic adjustment under stress conditions in plants. Their study has led to insights into enhancing plant stress tolerance, possibly offering a pathway to explore the effects of similar compounds, like this compound, on plant biology (Ashraf & Foolad, 2007).

Analysis in Food and Food Packaging

Phthalate esters, used as plasticizers in food packaging, have been analyzed for their presence and effects. This research context, focusing on the analysis of esters in food-related applications, might parallel investigations into the safety and stability of this compound in similar environments (Haji Harunarashid et al., 2017).

Metalloporphyrin-Catalysed Saturated C-H Bond Functionalisation

The study of metalloporphyrin-catalyzed reactions for C-H bond functionalization in organic synthesis provides a framework that could be relevant for the synthesis or modification of compounds like this compound, highlighting the potential for selective functionalization in synthetic chemistry (Che et al., 2011).

Mechanism of Action

Target of Action

This compound is often used in peptide synthesis , suggesting that it may interact with various proteins or enzymes involved in this process.

Mode of Action

As an ester, it may undergo hydrolysis, a common reaction for esters . This could potentially lead to the release of N-Benzyl-D-proline and ethanol, which could then interact with their respective targets.

Biochemical Pathways

Given its use in peptide synthesis , it may be involved in the formation or modification of peptides

Pharmacokinetics

Its density is reported to be 1.046 g/mL at 25°C , which may influence its distribution and bioavailability.

Result of Action

Given its use in peptide synthesis , it may influence the structure and function of peptides, potentially affecting various cellular processes.

Action Environment

The action of N-Benzyl-D-proline ethyl ester may be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as its density is reported at a specific temperature (25°C) . Other factors, such as pH and the presence of other compounds, could also influence its action.

properties

IUPAC Name

ethyl (2R)-1-benzylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-17-14(16)13-9-6-10-15(13)11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLASAKCDOWUBQX-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350813
Record name N-Benzyl-D-proline ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

172478-10-3
Record name 1-(Phenylmethyl)-D-proline ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172478-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyl-D-proline ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Benzyl-D-proline ethyl ester
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Synthesis routes and methods

Procedure details

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